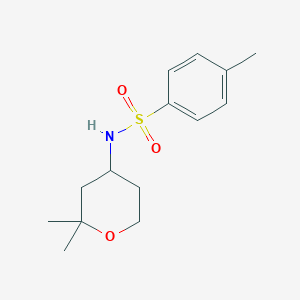
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazine derivatives typically involves the Mannich reaction, where components like eugenol, formaldehyde, and amines react under reflux conditions to yield the desired product. For instance, derivatives of benzoxazine have been synthesized through reactions involving eugenol and formaldehyde, showing the adaptability of the synthesis process to various substituents and reaction conditions (Perangin-angin & Chairi, 2019).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by specific features such as CN stretching vibrations observed through FT-IR spectroscopy and molecular ion peaks via GC-MS analysis, indicating the formation of the desired compounds with distinct molecular structures (Perangin-angin & Chairi, 2019).
Chemical Reactions and Properties
Benzoxazine compounds participate in various chemical reactions, including thermolysis and oxidative aminocarbonylation-cyclization, which result in diverse products with different functionalities. The thermal decomposition of haloalkoxy-sym-triazines, for example, proceeds via a concerted mechanism, showcasing the reactivity of benzoxazine derivatives under thermal conditions (Dovlatyan & Dovlatyan, 1980).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Studies on dihydro-benzoxazine dimers have identified their crystal structures and electrochemical properties, demonstrating the influence of chemical functionalities on these physical characteristics (Suetrong et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are pivotal in determining the applications of benzoxazine derivatives. For instance, the reactivity of benzoxazine derivatives with dimedone and their crystalline and molecular structures have been explored, providing insights into their chemical behavior and potential applications (Tutynina et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-16-13(12(2)17(11)18)9-19(10-21-16)14-6-4-5-7-15(14)20-3/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSMJSPPJPLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC=CC=C3OC)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5585199.png)
![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5585205.png)


![9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585222.png)
![2,3-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5585235.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5585241.png)
![N-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585260.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5585262.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5585268.png)
![N-(2,6-difluorophenyl)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5585274.png)
![3-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5585284.png)